

An In-depth Technical Guide to the Ferroptosis Inducer: Erastin

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Compound of Interest

Compound Name: *Ferroptosis-IN-11*

Cat. No.: *B15582378*

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Introduction

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. It is morphologically, biochemically, and genetically distinct from other forms of cell death, such as apoptosis and necroptosis. Since its identification, ferroptosis has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Small molecules that can induce or inhibit ferroptosis are valuable tools for studying this process and hold therapeutic potential.

This technical guide provides a comprehensive overview of Erastin, a well-characterized and widely used small molecule inducer of ferroptosis. Due to the lack of publicly available information on a compound named "**Ferroptosis-IN-11**," this guide will focus on Erastin as a representative ferroptosis inducer to fulfill the request for an in-depth technical resource for researchers, scientists, and drug development professionals. Erastin was one of the first compounds discovered to induce ferroptosis and has been instrumental in elucidating the molecular mechanisms of this cell death pathway.^{[1][2]}

Chemical Structure and Properties of Erastin

Erastin is a small molecule belonging to the quinazolinone class of compounds.^[3] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identification of Erastin

Identifier	Value
IUPAC Name	2-(1-(4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl)ethyl)-3-(2-ethoxyphenyl)quinazolin-4(3H)-one[3]
Molecular Formula	C ₃₀ H ₃₁ ClN ₄ O ₄ [3]
CAS Number	571203-78-6[3][4]
Canonical SMILES	CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2C(C)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl
InChI Key	BKQFRNYHFIQEKN-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Erastin

Property	Value
Molecular Weight	547.04 g/mol [4][5]
Appearance	White to off-white solid
Solubility	Insoluble in water and ethanol.[4] Soluble in DMSO (≥10.92 mg/mL with gentle warming).[4][5]
Storage	Store at -20°C. Solutions are unstable and should be freshly prepared.[5]

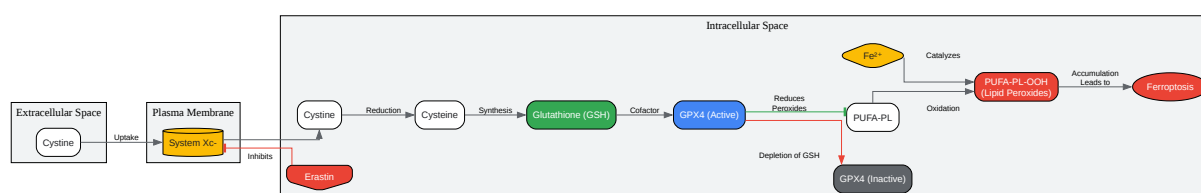
Mechanism of Action

Erastin induces ferroptosis primarily by inhibiting the cystine/glutamate antiporter, known as system Xc-. [1] This transporter, located on the plasma membrane, is responsible for the uptake of extracellular cystine in exchange for intracellular glutamate.

The key steps in Erastin's mechanism of action are:

- Inhibition of System Xc⁻: Erastin blocks the function of system Xc⁻, leading to a depletion of intracellular cystine.[1]
- Glutathione (GSH) Depletion: Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The lack of cystine uptake results in the depletion of cellular GSH pools.
- Inactivation of GPX4: Glutathione peroxidase 4 (GPX4) is a selenoenzyme that plays a critical role in repairing lipid peroxides, using GSH as a cofactor. With reduced GSH levels, GPX4 activity is impaired.
- Lipid Peroxidation Accumulation: The inactivation of GPX4 leads to the uncontrolled accumulation of lipid reactive oxygen species (ROS) and lipid peroxides, particularly on polyunsaturated fatty acids (PUFAs) within cellular membranes.
- Iron-Dependent Cell Death: This excessive lipid peroxidation, in an iron-dependent manner, ultimately leads to plasma membrane damage and cell death, characteristic of ferroptosis.

In addition to its primary mechanism, Erastin has also been shown to interact with voltage-dependent anion channels (VDACs) 2 and 3 on the outer mitochondrial membrane, contributing to mitochondrial dysfunction and oxidative stress.[1]



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Caption: Signaling pathway of Erastin-induced ferroptosis.

Experimental Protocols

The following are generalized protocols for assays commonly used to study the effects of Erastin. Specific cell types and experimental conditions may require optimization.

1. Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

- Materials:
 - Cell line of interest
 - Complete cell culture medium
 - 96-well plates
 - Erastin stock solution (e.g., 10 mM in DMSO)
 - Cell Counting Kit-8 (CCK-8) or MTT reagent
 - Microplate reader
- Methodology:
 - Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
 - Prepare serial dilutions of Erastin in complete culture medium from the stock solution.
 - Remove the old medium and treat the cells with various concentrations of Erastin. Include a vehicle control (DMSO) and an untreated control.
 - Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

- Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

2. Lipid Peroxidation Assay (e.g., C11-BODIPY 581/591)

This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

- Materials:

- Cells cultured in appropriate vessels (e.g., 6-well plates or glass-bottom dishes)
- Erastin
- C11-BODIPY 581/591 fluorescent probe
- Phosphate-buffered saline (PBS)
- Fluorescence microscope or flow cytometer

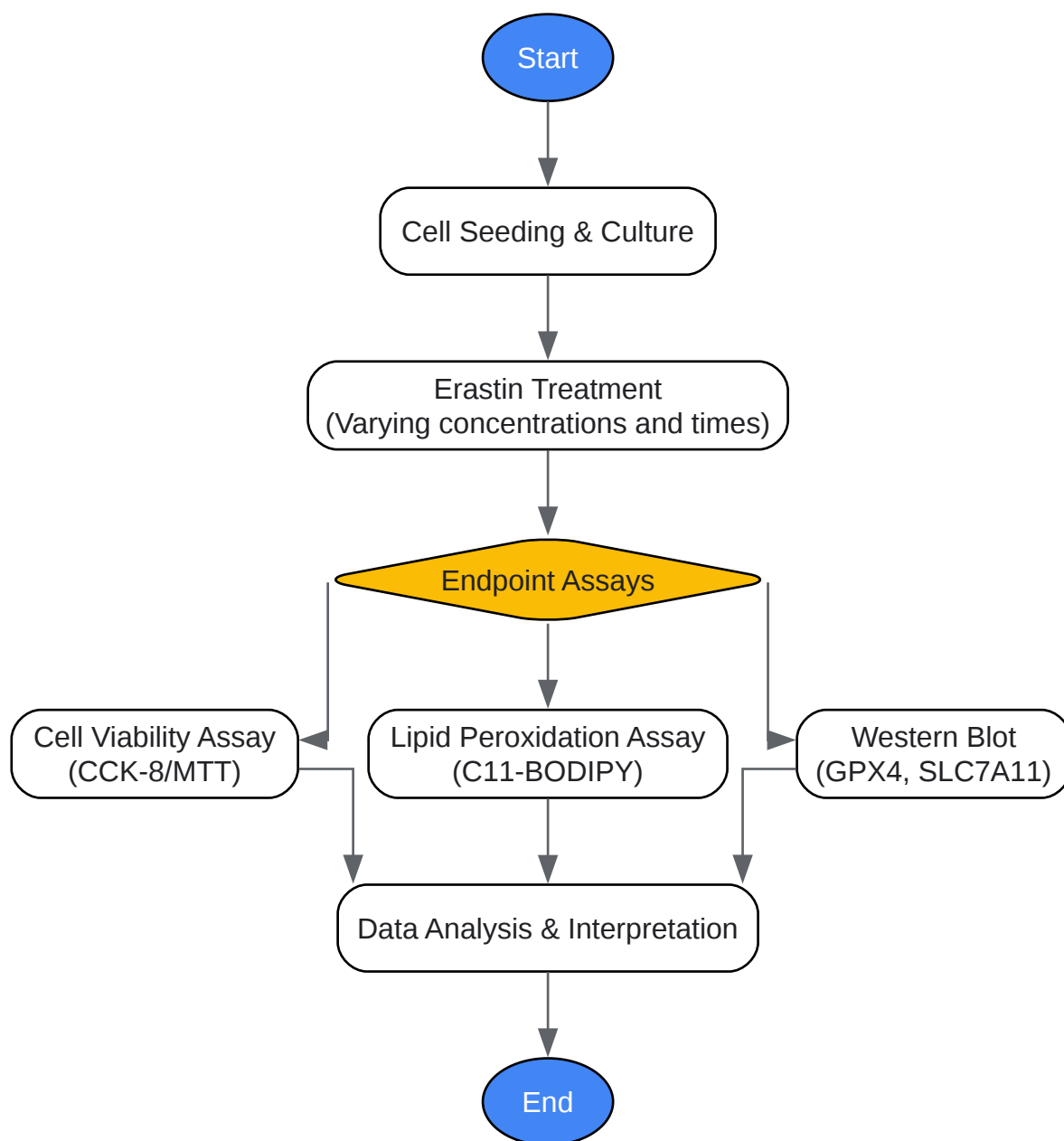
- Methodology:

- Treat cells with Erastin at the desired concentration and for the appropriate duration.
- Wash the cells twice with warm PBS.
- Incubate the cells with 1-5 μ M C11-BODIPY 581/591 in serum-free medium for 30-60 minutes at 37°C.
- Wash the cells twice with PBS.
- Analyze the cells immediately. Upon oxidation, the fluorescence of the probe shifts from red to green. This can be visualized by fluorescence microscopy or quantified by flow cytometry by measuring the ratio of green to red fluorescence.

3. Western Blot Analysis for Ferroptosis-Related Proteins

This technique is used to measure changes in the expression levels of key proteins involved in ferroptosis, such as GPX4 and SLC7A11.

- Materials:
 - Cells treated with Erastin
 - RIPA lysis buffer with protease inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF membrane
 - Blocking buffer (e.g., 5% non-fat milk in TBST)
 - Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti- β -actin)
 - HRP-conjugated secondary antibody
 - Chemiluminescent substrate
- Methodology:
 - Lyse the treated cells in RIPA buffer and determine the protein concentration.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.



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Caption: General experimental workflow for studying Erastin.

Quantitative Data

The biological activity of Erastin can vary depending on the cell line and experimental conditions. The half-maximal effective concentration (EC_{50}) or half-maximal inhibitory concentration (IC_{50}) are commonly used to quantify its potency.

Table 3: Reported Biological Activity of Erastin in Various Cell Lines

Cell Line	Cancer Type	Assay	IC ₅₀ / EC ₅₀ (μM)	Reference
HT-1080	Fibrosarcoma	Cell Viability	~1-10	--INVALID-LINK--
BJeLR	Engineered Fibroblasts	Cell Viability	~10	--INVALID-LINK--
Calu-1	Lung Cancer	Cell Viability	~5-10	--INVALID-LINK--
A549	Lung Cancer	Cell Viability	>10	--INVALID-LINK--

Note: These values are approximate and may vary between different studies and assay conditions.

Conclusion

Erastin is a foundational tool for studying the mechanism of ferroptosis. Its well-defined mechanism of action, targeting the system Xc--GSH-GPX4 axis, makes it an invaluable reagent for inducing this form of regulated cell death in a controlled manner. This guide provides essential technical information, including its chemical properties, mechanism of action, and standardized experimental protocols, to aid researchers in their investigation of ferroptosis and its implications in health and disease.

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